4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide
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Description
“N-allyl-4-(4-morpholinylmethyl)benzamide” is a chemical compound with the molecular formula C15H20N2O2 . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “N-allyl-4-(4-morpholinylmethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-allyl-4-(4-morpholinylmethyl)benzamide” can be viewed using computational methods . The molecular weight of this compound is 260.3315 .Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives are complex and can involve various processes. For instance, direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported .Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-7-16-15(18)14-5-3-13(4-6-14)12-17-8-10-19-11-9-17/h2-6H,1,7-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQNVXJASMRJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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